molecular formula C12H10BrNO B15248229 2-Bromo-4-(4-methoxyphenyl)pyridine CAS No. 458533-01-2

2-Bromo-4-(4-methoxyphenyl)pyridine

Cat. No.: B15248229
CAS No.: 458533-01-2
M. Wt: 264.12 g/mol
InChI Key: MRWJNDQLGCQKOV-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-methoxyphenyl)pyridine is an organic compound with the molecular formula C12H10BrNO. It is a brominated pyridine derivative, characterized by the presence of a bromine atom at the second position and a 4-methoxyphenyl group at the fourth position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(4-methoxyphenyl)pyridine typically involves the bromination of 4-(4-methoxyphenyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(4-methoxyphenyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Scientific Research Applications

2-Bromo-4-(4-methoxyphenyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine: The compound is used in the synthesis of potential pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-methoxyphenyl)pyridine in chemical reactions involves the activation of the bromine atom, which acts as a leaving group. In substitution reactions, the palladium catalyst facilitates the formation of a palladium complex with the pyridine ring, allowing the nucleophile to replace the bromine atom. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(4-methoxyphenyl)pyridine is unique due to the presence of both the bromine atom and the 4-methoxyphenyl group. This combination allows for specific reactivity in substitution reactions and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

458533-01-2

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

2-bromo-4-(4-methoxyphenyl)pyridine

InChI

InChI=1S/C12H10BrNO/c1-15-11-4-2-9(3-5-11)10-6-7-14-12(13)8-10/h2-8H,1H3

InChI Key

MRWJNDQLGCQKOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=C2)Br

Origin of Product

United States

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